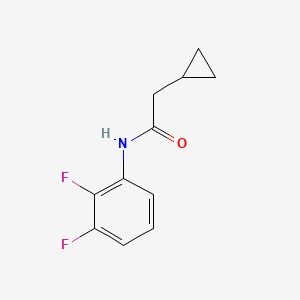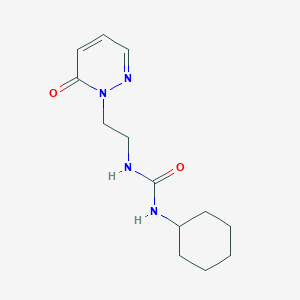![molecular formula C16H19N3O2 B12236620 N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}pent-4-enamide](/img/structure/B12236620.png)
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}pent-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}pent-4-enamide is a synthetic organic compound that features a pyrazole ring, a phenyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}pent-4-enamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Attachment of the phenyl group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the amide linkage: This step involves the reaction of an amine with a carboxylic acid or its derivatives (such as acid chlorides or anhydrides) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}pent-4-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}pent-4-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and phenyl group can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with the target molecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{2-hydroxy-2-[4-(1H-imidazol-1-yl)phenyl]ethyl}pent-4-enamide: Similar structure but with an imidazole ring instead of a pyrazole ring.
N-{2-hydroxy-2-[4-(1H-triazol-1-yl)phenyl]ethyl}pent-4-enamide: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}pent-4-enamide is unique due to the presence of the pyrazole ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets
Properties
Molecular Formula |
C16H19N3O2 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]pent-4-enamide |
InChI |
InChI=1S/C16H19N3O2/c1-2-3-5-16(21)17-12-15(20)13-6-8-14(9-7-13)19-11-4-10-18-19/h2,4,6-11,15,20H,1,3,5,12H2,(H,17,21) |
InChI Key |
LQFPUCWXAFLKCB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)NCC(C1=CC=C(C=C1)N2C=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Azepan-1-yl)-2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B12236538.png)
![3-Cyclopropyl-6-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12236546.png)
![5-chloro-2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12236550.png)

![3,5-dimethoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide](/img/structure/B12236556.png)
![N-{[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine](/img/structure/B12236563.png)

![6-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine](/img/structure/B12236573.png)
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrazine](/img/structure/B12236577.png)
![2-(3,4-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide](/img/structure/B12236591.png)
![2-(3a-{[(4-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B12236601.png)
![2-{[1-(1-Phenylethyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B12236604.png)

![3-(2-fluorophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide](/img/structure/B12236615.png)
